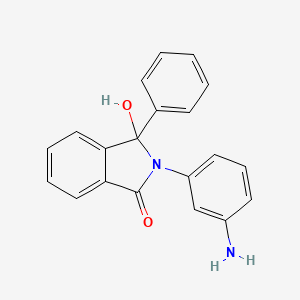
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- typically involves the cyclization of appropriate aniline derivatives with formamide or its derivatives. One common method includes the reaction of 2,4-dimethylaniline with formamide in the presence of iodine and a catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups replacing the iodine atom.
科学研究应用
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell signaling pathways. The presence of iodine and methyl groups can enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2-methyl-: Lacks the iodine atom, which may affect its biological activity and chemical reactivity.
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-chloro-2-methyl-: Contains a chlorine atom instead of iodine, which may result in different pharmacokinetic and pharmacodynamic properties.
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-bromo-2-methyl-: Contains a bromine atom, which may influence its biological activity and chemical reactivity.
Uniqueness
The presence of the iodine atom in 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- makes it unique compared to its analogs. Iodine can enhance the compound’s lipophilicity, making it more likely to penetrate cell membranes and interact with intracellular targets. Additionally, iodine’s larger atomic size and higher electronegativity can influence the compound’s binding affinity and specificity towards its molecular targets.
属性
CAS 编号 |
35711-12-7 |
|---|---|
分子式 |
C17H15IN2O |
分子量 |
390.22 g/mol |
IUPAC 名称 |
3-(2,4-dimethylphenyl)-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H15IN2O/c1-10-4-7-16(11(2)8-10)20-12(3)19-15-6-5-13(18)9-14(15)17(20)21/h4-9H,1-3H3 |
InChI 键 |
RLIYGZRMLCTDBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


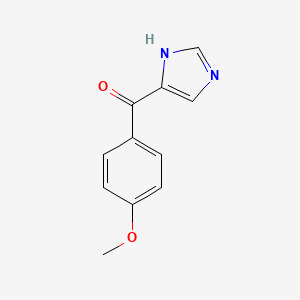
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14164731.png)
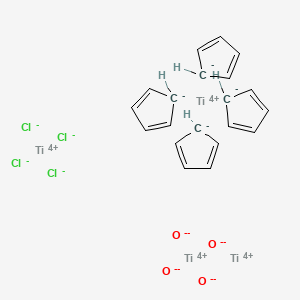
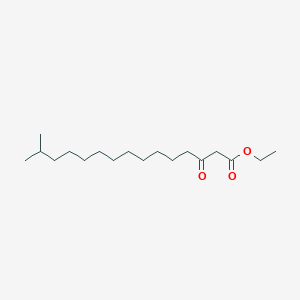
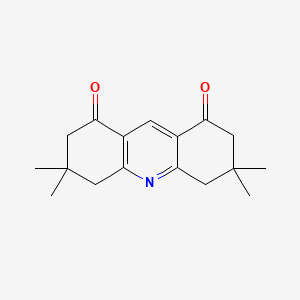
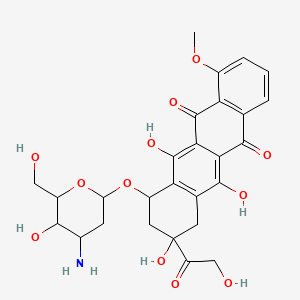
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)

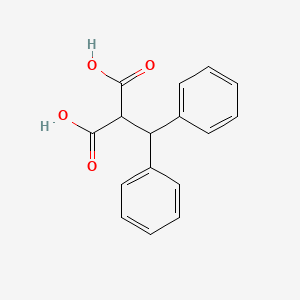
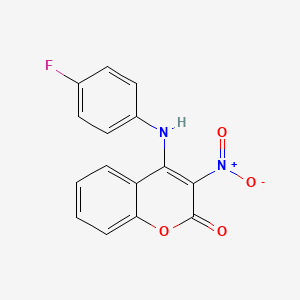

![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)
